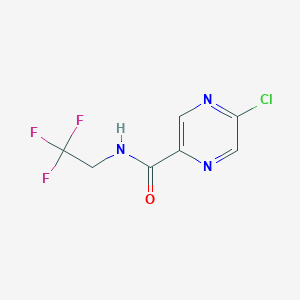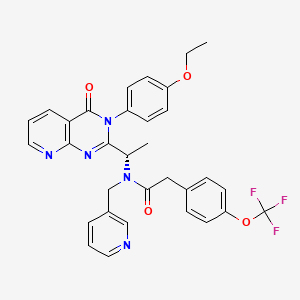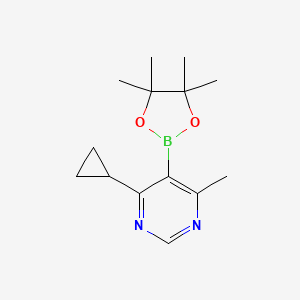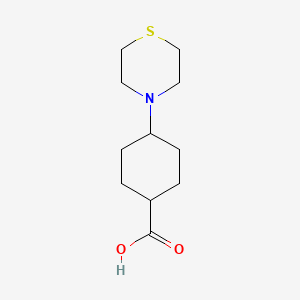
5-Chloropyrazine-2-carboxylic acid (2,2,2-trifluoroethyl)-amide
Descripción general
Descripción
5-Chloropyrazine-2-carboxylic acid (2,2,2-trifluoroethyl)-amide, or CPTCA for short, is a synthetic organic compound that has been studied for its potential medical applications. CPTCA has been found to have a variety of biochemical and physiological effects on the body, and is being studied for its potential applications in the medical field.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Substituted amides of pyrazine-2-carboxylic acids have been synthesized and tested for various biological activities. One study demonstrated the synthesis of amides through the condensation of pyrazine-2-carboxylic acid chloride with different anilines, revealing significant antimycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2002). These findings indicate potential applications in controlling microbial infections and studying the effects on photosynthesis.
Antimycobacterial and Antifungal Effects
The antimycobacterial and antifungal effects of substituted pyrazinecarboxamides were further explored, with certain derivatives showing high activity against Mycobacterium tuberculosis and various fungal strains (Doležal et al., 2006). This suggests potential for developing new antimicrobial agents based on pyrazine derivatives.
Herbicide and Abiotic Elicitor Applications
Substituted pyrazine-2-carboxylic acid amides have been evaluated for their use as herbicides and abiotic elicitors, showing promising results in inhibiting photosynthesis and enhancing flavonoid production in plants (Doležal et al., 2007). These findings open avenues for agricultural applications, including crop protection and the enhancement of secondary metabolite production in plants.
Antimicrobial and Photosynthesis-Inhibiting Activity
Research into substituted N-Benzylpyrazine-2-carboxamides highlighted compounds with high antimycobacterial activity and the ability to inhibit photosynthesis, presenting a dual potential in treating mycobacterial infections and studying the impact on plant growth (Servusová et al., 2012).
Impact on Flavonolignan Production
The effect of substituted amides on flavonolignan production in Silybum marianum cultures was investigated, showing a significant increase in flavonolignan production after elicitation with certain compounds (Tumova et al., 2005). This suggests the potential for these compounds to induce secondary metabolite production in plant cultures, which could be beneficial for pharmaceutical applications.
Propiedades
IUPAC Name |
5-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-5-2-12-4(1-13-5)6(15)14-3-7(9,10)11/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNELZSGIHEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)
![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)


![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)